D-Leucine cyclopentyl ester
Description
D-Leucine cyclopentyl ester is a chiral amino acid ester characterized by a cyclopentyl group attached to the carboxylate moiety of D-leucine. It is primarily synthesized via Grignard reactions involving phenylglyoxylic acid derivatives and cyclopentyl magnesium bromide, as described in multiple routes (A–D) . These methods yield the compound in 28–56%, with variations depending on reaction conditions and precursors. For example:
- Route A: Ethyl phenylglyoxylate reacts with cyclopentyl magnesium bromide, followed by hydrolysis .
- Route B: Direct reaction of phenylglyoxylic acid with cyclopentyl magnesium bromide .
- Route C: Inverse addition of phenyl Grignard reagent to cyclopentyl glyoxylic acid ester .
- Route D: Cyclopentadienyl magnesium bromide is used, followed by hydrogenation with Pd/C and H₂ .
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
cyclopentyl (2R)-2-amino-4-methylpentanoate |
InChI |
InChI=1S/C11H21NO2/c1-8(2)7-10(12)11(13)14-9-5-3-4-6-9/h8-10H,3-7,12H2,1-2H3/t10-/m1/s1 |
InChI Key |
CFKCDVMTIUAMDA-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)OC1CCCC1)N |
Canonical SMILES |
CC(C)CC(C(=O)OC1CCCC1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares D-leucine cyclopentyl ester with four analogous esters: ethyl, tert-butyl, methyl, and benzyl tosylate.
Functional Differences
- Steric Effects : The tert-butyl group () and cyclopentyl group () introduce significant steric bulk, which may hinder enzymatic degradation or modify reaction kinetics in peptide coupling.
- Stability : Tosylate () and hydrochloride salts (–6) improve stability under storage. The methyl ester’s higher melting point (151°C) suggests thermal stability .
Q & A
Basic: What experimental methodologies are recommended for synthesizing D-leucine cyclopentyl ester, and how can reproducibility be ensured?
Answer:
The synthesis typically involves esterification of D-leucine with cyclopentanol under acidic catalysis (e.g., HCl or H₂SO₄). Key steps include:
- Protection/Deprotection : Use anhydrous conditions to minimize hydrolysis of the ester bond.
- Characterization : Confirm enantiomeric purity via polarimetry ([α]D measurements; compare with literature values, e.g., D-leucine methyl ester in ).
- Reproducibility : Document reagent stoichiometry, reaction time, temperature, and purification steps (e.g., recrystallization solvents). Provide raw spectral data (IR, NMR) in supplementary materials to enable cross-validation .
Basic: Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?
Answer:
- Structural Confirmation :
- Purity Assessment :
Advanced: How can researchers address contradictions in optical rotation data between synthesized this compound and literature values for analogous esters?
Answer:
Contradictions may arise from solvent polarity, concentration, or enantiomeric impurities. Mitigation strategies:
- Standardization : Replicate measurements in the same solvent and concentration as cited literature (e.g., EtOH vs. H₂O in ).
- Chiral Chromatography : Perform HPLC with chiral stationary phases (e.g., amylose-based) to isolate and quantify enantiomers .
- Error Analysis : Report confidence intervals for [α]D values and cross-validate with independent techniques like circular dichroism .
Advanced: What experimental designs are optimal for studying the hydrolytic stability of this compound under physiological conditions?
Answer:
- Variables : pH (1.2–7.4), temperature (37°C), and enzymatic exposure (e.g., esterases).
- Kinetic Analysis : Monitor hydrolysis via LC-MS at timed intervals. Use pseudo-first-order kinetics to calculate half-lives .
- Controls : Include D-leucine methyl ester as a comparator to assess cyclopentyl group effects on stability .
Advanced: How can researchers systematically investigate the bioactivity of this compound in enzyme inhibition assays?
Answer:
- Target Selection : Prioritize enzymes with known leucine-binding sites (e.g., aminopeptidases or proteases ).
- Assay Design :
- Data Interpretation : Compare inhibition profiles with structural analogs (e.g., cyclohexyl esters) to identify substituent effects .
Advanced: What strategies resolve discrepancies between computational predictions and experimental data for this compound’s physicochemical properties?
Answer:
- Model Refinement : Adjust force fields in molecular dynamics simulations to account for cyclopentyl ring flexibility.
- Experimental Validation : Measure logP (octanol-water partitioning) and compare with predicted values. Discrepancies >0.5 log units warrant re-evaluation of solvation models .
- Meta-Analysis : Aggregate data from multiple analogs to identify trends (e.g., ester chain length vs. hydrophobicity) .
Advanced: How should researchers design comparative studies to evaluate this compound against other leucine derivatives in drug delivery systems?
Answer:
- Parameters : Compare bioavailability, hydrolysis rates, and cellular uptake in vitro (e.g., Caco-2 monolayers) and in vivo (rodent models).
- Formulation : Use identical nanoparticle or liposome carriers for all derivatives to isolate ester-specific effects .
- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance. Report effect sizes and confidence intervals .
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